molecular formula C10H15FN2 B13586831 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline

Cat. No.: B13586831
M. Wt: 182.24 g/mol
InChI Key: AUOGHYHMKJYKSE-UHFFFAOYSA-N
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Description

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline (CAS: 1095231-82-5) is a fluorinated aniline derivative with a molecular weight of 182.24 g/mol. Its structure features a dimethylamino group (-N(CH₃)₂) at the para position, a fluorine atom at the ortho position, and a methylaminomethyl (-CH₂NHCH₃) substituent at the remaining para site (). This compound is primarily utilized as a pharmaceutical intermediate, highlighting its relevance in drug discovery and organic synthesis.

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-4-(methylaminomethyl)aniline

InChI

InChI=1S/C10H15FN2/c1-12-7-8-4-5-10(13(2)3)9(11)6-8/h4-6,12H,7H2,1-3H3

InChI Key

AUOGHYHMKJYKSE-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)N(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Hydroxide ions, alkoxide ions

Major Products Formed

Scientific Research Applications

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The table below compares key structural analogs and their substituent-driven properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence IDs
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline -F (ortho), -N(CH₃)₂ (para), -CH₂NHCH₃ (para) 182.24 Pharmaceutical intermediate
N,N-Dimethyl-4-[(methylamino)methyl]aniline -H (ortho), -N(CH₃)₂ (para), -CH₂NHCH₃ (para) 164.25 Base structure without fluorine; likely higher electron density
2-Fluoro-N,N-dimethyl-4-(phenylazo)aniline -F (ortho), -N(CH₃)₂ (para), -N=N-Ph (para) 255.30 pH indicator; azo group enables conjugation
N,N-Dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline -N(CH₃)₂ (para), -CH=N-(4-NO₂C₆H₄) (para) 283.33 Strong electron-withdrawing nitro group; used in Schiff base chemistry
N,N-Dimethyl-4-[(phenylthio)methyl]aniline -N(CH₃)₂ (para), -CH₂-S-Ph (para) 243.37 Thioether group enhances lipophilicity

Key Observations:

  • Azo vs. Methylaminomethyl Groups: The phenylazo group in ’s compound introduces conjugation pathways, enabling pH-dependent color changes, whereas the methylaminomethyl group in the target compound may enhance solubility in polar solvents.
  • Nitro Group Effects : The nitro-substituted analog () exhibits stronger electron withdrawal, which could stabilize charge-transfer complexes, unlike the target compound’s fluorine.
Fluorescence and Optical Properties
  • Pyrimidoindazolidin Derivatives : Compounds like N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline exhibit fluorescence quantum yields up to 0.068 (). While direct data for the target compound is unavailable, its fluorine atom may reduce fluorescence intensity due to heavy atom effects.
  • Schiff Base Derivatives: Analogs with imino groups (e.g., ) show applications in antimicrobial and analgesic studies. The target compound’s methylaminomethyl group may offer improved bioavailability compared to bulkier heterocyclic substituents.

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